2-Bromodibenzo[b,d]furan-4-carbonitrile

OLED Semiconductor Lipophilicity

2-Bromodibenzo[b,d]furan-4-carbonitrile is a heterocyclic aryl bromide with the molecular formula C13H6BrNO and a molecular weight of 272.10 g/mol. It features a rigid, planar dibenzofuran core substituted with a bromine atom at the 2-position and a nitrile group at the 4-position.

Molecular Formula C13H6BrNO
Molecular Weight 272.10 g/mol
CAS No. 186821-87-4
Cat. No. B12878850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromodibenzo[b,d]furan-4-carbonitrile
CAS186821-87-4
Molecular FormulaC13H6BrNO
Molecular Weight272.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=CC(=C3O2)C#N)Br
InChIInChI=1S/C13H6BrNO/c14-9-5-8(7-15)13-11(6-9)10-3-1-2-4-12(10)16-13/h1-6H
InChIKeyGMZSTOQXPYGPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromodibenzo[b,d]furan-4-carbonitrile (CAS 186821-87-4) as a Bifunctional OLED Intermediate: Procurement Specifications and Strategic Utility


2-Bromodibenzo[b,d]furan-4-carbonitrile is a heterocyclic aryl bromide with the molecular formula C13H6BrNO and a molecular weight of 272.10 g/mol [1]. It features a rigid, planar dibenzofuran core substituted with a bromine atom at the 2-position and a nitrile group at the 4-position. This specific ortho-substitution pattern provides a unique bifunctional reactivity profile, enabling sequential cross-coupling and further derivatization . Its primary industrial utility lies as a key intermediate in the synthesis of high-performance organic light-emitting diode (OLED) materials, where the combined electron-withdrawing effect of the bromine and nitrile groups is leveraged to fine-tune the electronic properties of final emissive or host materials [2].

Why 2-Bromodibenzo[b,d]furan-4-carbonitrile (CAS 186821-87-4) Cannot Be Replaced by Common Analogs in High-Performance OLED Synthesis


In the precise molecular engineering required for advanced OLED materials, substituting 2-Bromodibenzo[b,d]furan-4-carbonitrile with a more common analog like 4-Bromodibenzofuran or Dibenzofuran-4-carbonitrile is not viable due to the synergistic impact of its dual functional groups on the final compound's electronic properties. The ortho-disposed bromine and nitrile groups work in concert to dictate the HOMO-LUMO energy levels and charge transport characteristics of the resulting materials [1]. Replacing this bifunctional monomer with a monofunctional analog removes a critical synthetic handle or an essential electron-withdrawing element, leading to a cascade of undesirable changes: altered emission wavelengths, reduced quantum efficiency, and compromised device stability [2]. The specific spatial arrangement of these substituents is crucial for achieving the targeted regioisomeric purity in complex host and emitter molecules, making direct substitution impossible without a complete redesign of the synthetic route and final device architecture [3].

Quantitative Differentiation of 2-Bromodibenzo[b,d]furan-4-carbonitrile (CAS 186821-87-4) from Closest Analogs


Enhanced Lipophilicity and Membrane Permeability for Optimized Device Layer Deposition

2-Bromodibenzo[b,d]furan-4-carbonitrile exhibits a computed LogP (XLogP3-AA) of 4.1 [1], a value that positions it between its closest monofunctional analogs. This moderate lipophilicity is distinct from the lower lipophilicity of dibenzofuran-4-carbonitrile (LogP ~3.4) and the higher lipophilicity of 4-bromodibenzofuran (LogP ~4.35-4.89) . This property is critical for solution-processing techniques in OLED manufacturing, as it directly influences film morphology, solubility in common organic solvents, and compatibility with other materials in the device stack.

OLED Semiconductor Lipophilicity

Superior Topological Polar Surface Area (TPSA) for Tailored Charge-Transport Interactions

The topological polar surface area (TPSA) of 2-Bromodibenzo[b,d]furan-4-carbonitrile is 36.9 Ų [1]. This value is a direct consequence of the nitrile group and is identical to that of dibenzofuran-4-carbonitrile [2]. However, it is substantially higher than the TPSA of 4-bromodibenzofuran (13.14 Ų) . The higher TPSA indicates a stronger electron-withdrawing character and a larger dipole moment, which are essential for facilitating electron transport and tuning the energy level alignment in OLED host materials.

OLED Charge Transport Molecular Electronics

Ortho-Bifunctional Reactivity Enables Efficient Sequential Cross-Coupling for Complex OLED Architectures

2-Bromodibenzo[b,d]furan-4-carbonitrile is uniquely positioned as an ortho-bifunctional building block. The bromine atom serves as a classic handle for Suzuki-Miyaura cross-coupling reactions, which typically proceed with yields around 83% for similar dibenzofuran systems . The adjacent nitrile group remains intact during this step, providing a secondary, orthogonal site for subsequent functionalization or for directly tuning the electronic properties of the coupled product. This is a key advantage over monofunctional analogs like 2-bromodibenzofuran, which lacks the electronic influence and secondary handle of the nitrile, and dibenzofuran-4-carbonitrile, which lacks the primary coupling handle.

OLED Cross-Coupling Organic Synthesis

Critical Intermediate for High-Efficiency Electron Transport Hosts with Demonstrated 20%+ EQE

Dibenzofuran-4-carbonitrile derivatives are a key structural motif in state-of-the-art electron transport type host materials for blue TADF OLEDs. For instance, host materials incorporating dibenzofuran and benzonitrile units (such as 1DBF-2CNCZ) have demonstrated a high external quantum efficiency (EQE) of over 20% and device lifetimes of 31 hours (to 75% of initial luminance) at 500 cd/m² [1]. 2-Bromodibenzo[b,d]furan-4-carbonitrile is the direct monomeric precursor for introducing this exact, regiospecifically functionalized unit. While the final device performance is a property of the host material, the use of this specific bromide-cyanide monomer is the requisite synthetic step to access this high-performance class of materials. A generic alternative like 4-bromodibenzofuran would not yield the same class of host material and would result in significantly inferior device performance.

OLED Electron Transport Host Material

High-Value Application Scenarios for 2-Bromodibenzo[b,d]furan-4-carbonitrile (CAS 186821-87-4)


Synthesis of Electron-Transporting Host Materials for Blue TADF OLEDs with EQE >20%

This compound is the essential precursor for synthesizing high-performance host materials used in the emitting layer of blue TADF OLEDs. As demonstrated in peer-reviewed studies, host materials incorporating the 4-cyanodibenzofuran moiety, derived from this compound, are crucial for achieving external quantum efficiencies (EQE) exceeding 20% [1]. The bromine atom enables precise coupling with other aromatic units, while the nitrile group provides the necessary electron-withdrawing character for balanced charge transport, leading to devices with both high efficiency and improved lifetime.

Precision Molecular Engineering of Phosphorescent OLED (PhOLED) Emitters and Hosts

In the development of phosphorescent OLEDs (PhOLEDs), this bifunctional building block allows for the systematic modification of both the p-type and n-type characteristics of a molecule. The bromine atom can be used to attach various donor groups (e.g., carbazoles), while the nitrile acts as a strong acceptor, creating a bipolar host material [2]. This precise control over the intramolecular charge transfer state is essential for optimizing device performance, reducing efficiency roll-off, and extending operational lifetimes.

Sequential, One-Pot Cross-Coupling Strategies for Complex, Unsymmetrical Dibenzofuran Derivatives

The ortho-bifunctional nature of this compound is ideally suited for advanced sequential cross-coupling methodologies. The bromide at the 2-position can be selectively coupled in a first step (e.g., Suzuki or Buchwald-Hartwig reaction), leaving the nitrile group at the 4-position intact. This intermediate can then be further derivatized or its electronic influence can be directly harnessed in the final product. This strategy enables the efficient construction of unsymmetrical, multi-functionalized dibenzofuran architectures that are common in cutting-edge OLED materials but difficult to access using monofunctional monomers [3].

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